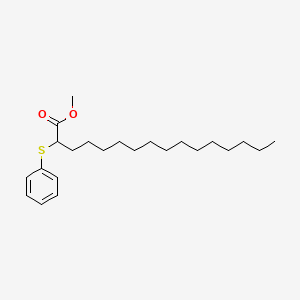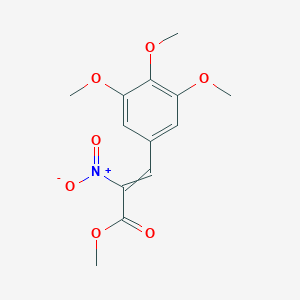![molecular formula C30H24N10 B14332821 4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline CAS No. 101828-40-4](/img/structure/B14332821.png)
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline is a complex organic compound known for its vibrant color and extensive use in dyeing processes. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound is notable for its stability and ability to form strong bonds with various substrates, making it a valuable component in the textile and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenediazonium chloride, which is then coupled with another aromatic amine to form the azo compound. This reaction is repeated multiple times to achieve the desired structure. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the production of byproducts. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often used in further chemical synthesis.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under controlled temperatures and acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing high-quality inks.
Mechanism of Action
The mechanism of action of 4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline involves its interaction with various molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with substrates, enhancing the compound’s binding affinity and stability. The pathways involved often include the formation of hydrogen bonds and π-π interactions with aromatic rings in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Aminophenyl)diazenyl]aniline
- 4-[(4-Nitrophenyl)diazenyl]aniline
- 4-[(4-Methylphenyl)diazenyl]aniline
Uniqueness
4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline is unique due to its extended conjugated system, which imparts exceptional stability and vibrant coloration. This extended conjugation also enhances its ability to form strong interactions with various substrates, making it particularly valuable in applications requiring durable and high-quality dyes.
Properties
CAS No. |
101828-40-4 |
|---|---|
Molecular Formula |
C30H24N10 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C30H24N10/c31-21-1-5-23(6-2-21)33-35-25-9-13-27(14-10-25)37-39-29-17-19-30(20-18-29)40-38-28-15-11-26(12-16-28)36-34-24-7-3-22(32)4-8-24/h1-20H,31-32H2 |
InChI Key |
CZOHQJMMOYWDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



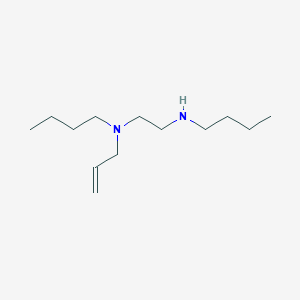
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
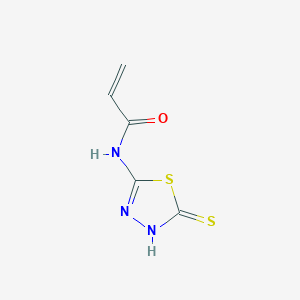
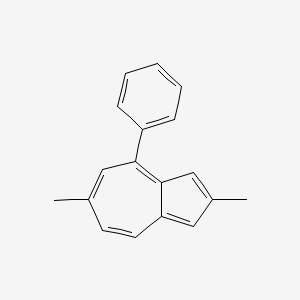
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
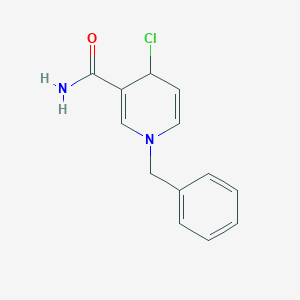
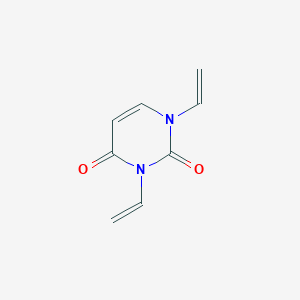
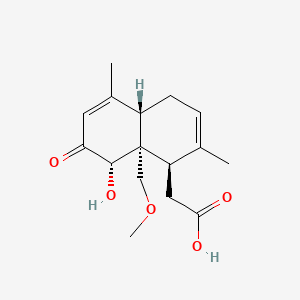
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
